1,8-Diazaspiro[5.5]undecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diazaspiro[55]undecan-7-one is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spiro[55]undecane framework
Scientific Research Applications
1,8-Diazaspiro[5.5]undecan-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is explored for its use in the development of new materials with unique properties.
Safety and Hazards
The safety information for 1,8-Diazaspiro[5.5]undecan-7-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
1,8-Diazaspiro[5.5]undecan-7-one is a complex molecule that interacts with various targets. Similar compounds, such as 1,9-diazaspiro[55]undecanes, have been used for the treatment of obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders .
Mode of Action
For instance, some 1,9-diazaspiro[5.5]undecanes have been found to inhibit acetyl CoA carboxylase, antagonize against neuropeptide Y, and inhibit 11β-hydroxysteroid dehydrogenase type 1 .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways related to obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, including lipophilic ligand efficiency (lipe), measured lipophilicity (elogd), human liver microsomal incubation (hlm), and passive permeability (papp) in ralph russ canine kidney cells .
Result of Action
Similar compounds have been found to have various effects on cellular processes, including changes in gene expression, cell proliferation, and inflammatory response .
Biochemical Analysis
Biochemical Properties
It has been suggested that similar compounds may play a role in decreasing new fatty acid synthesis, which could be beneficial in the treatment of obesity and type 2 diabetes mellitus .
Cellular Effects
It has been suggested that similar compounds may have an impact on gene expression regulation, including processes such as splicing, translation, stability, and degradation .
Molecular Mechanism
It is known that similar compounds can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have varying effects over time, including changes in stability and degradation .
Dosage Effects in Animal Models
It has been suggested that similar compounds may have varying effects at different dosages .
Metabolic Pathways
It has been suggested that similar compounds may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that similar compounds may interact with various transporters or binding proteins .
Subcellular Localization
It has been suggested that similar compounds may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diazaspiro[5.5]undecan-7-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. For instance, the reaction of 1,5-diaminopentane with cyclohexanone in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,8-Diazaspiro[5.5]undecan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diazaspiro[5.5]undecan-3-one
- 1,9-Diazaspiro[5.5]undecane
- 1,3-Dioxaspiro[5.5]undecane
Uniqueness
1,8-Diazaspiro[5.5]undecan-7-one is unique due to its specific spirocyclic structure and the presence of nitrogen atoms at positions 1 and 8. This configuration imparts distinct chemical and biological properties compared to other spirocyclic compounds. For example, 1,4-Diazaspiro[5.5]undecan-3-one has nitrogen atoms at different positions, leading to variations in reactivity and biological activity.
Properties
IUPAC Name |
1,8-diazaspiro[5.5]undecan-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-9(5-3-6-10-8)4-1-2-7-11-9/h11H,1-7H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPCXXOYSPTDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.